molecular formula C17H29NO4 B13579815 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis

Cat. No.: B13579815
M. Wt: 311.4 g/mol
InChI Key: XOCVEISWHFZNQV-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis: is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then interact with biological targets. The cyclohexyl group provides hydrophobic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison: While these compounds share the tert-butoxycarbonyl protective group, their structural differences, such as the presence of different ring systems and substituents, result in unique reactivity patterns and applications. rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis is unique due to its combination of a piperidine ring and a cyclohexyl group, which imparts distinct steric and electronic properties .

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

(2R,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1

InChI Key

XOCVEISWHFZNQV-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.